2-(4-Aminobutyl)-1,3-propanediol
CAS No.: 125162-81-4
VCID: VC0015194
Molecular Formula: C7H17NO2
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-(4-Aminobutyl)-1,3-propanediol is a chemical compound with the molecular formula . It is also known by several other names, including 2-(4-aminobut-1-yl)-1,3-propanediol, APD linker, and 6-amino-2-hydroxymethyl hexan-1-ol . This compound has various identifiers, such as CAS number 125162-81-4 and EC number . Its structure is characterized by a propane-1,3-diol group substituted at position 2 with a 4-aminobutyl moiety . A similar chemical compound is 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol . This compound has a molecular weight of 212.20 g/mol and the molecular formula . Another related compound is 1-O-Dimethoxytrityl-2-(N-Fmoc)-4-Aminobutyl)-1,3-propanediol, which is used in the synthesis of acridine and/or lipid-containing compounds . In the context of research, accurately handling and analyzing data, as well as maintaining detailed records, are crucial skills . Employers highly value precision in research environments, especially concerning data collection, quality control, and attention to detail . |
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CAS No. | 125162-81-4 |
Product Name | 2-(4-Aminobutyl)-1,3-propanediol |
Molecular Formula | C7H17NO2 |
Molecular Weight | 147.22 g/mol |
IUPAC Name | 2-(4-aminobutyl)propane-1,3-diol |
Standard InChI | InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 |
Standard InChIKey | KUZCSLNRDJKKMK-UHFFFAOYSA-N |
SMILES | C(CCN)CC(CO)CO |
Canonical SMILES | C(CCN)CC(CO)CO |
Synonyms | 2-(4-aminobut-1-yl)-1,3-propanediol 2-(4-aminobutyl)-1,3-propanediol APD linke |
PubChem Compound | 130383 |
Last Modified | Sep 14 2023 |
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